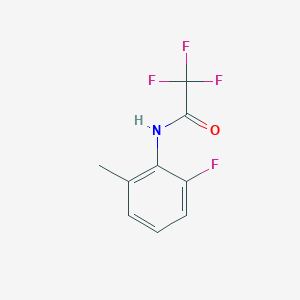

2,2,2-TRifluoro-N-(2-fluoro-6-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,2,2-TRifluoro-N-(2-fluoro-6-methylphenyl)acetamide” is a chemical compound with the CAS Number: 1714631-35-2. It has a molecular weight of 221.15 . The IUPAC name for this compound is 2,2,2-trifluoro-N-(2-fluoro-6-methylphenyl)acetamide .

Molecular Structure Analysis

The InChI code for “2,2,2-TRifluoro-N-(2-fluoro-6-methylphenyl)acetamide” is1S/C9H7F4NO/c1-5-3-2-4-6(10)7(5)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) . This code represents the molecular structure of the compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide serves as a valuable building block in medicinal chemistry. Researchers have investigated its potential as a scaffold for designing novel drugs. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug optimization .

Cannabinoid Receptor Ligands

This compound has relevance in cannabinoid research. Specifically, it is used as a reagent in the synthesis of arachidonylethanolamide analogs. These analogs exhibit affinity for both CB1 and CB2 cannabinoid receptors, which play crucial roles in various physiological processes .

Fluorinated Organic Synthesis

Fluorinated compounds are essential in synthetic chemistry. Researchers utilize 2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide as a versatile intermediate for introducing fluorine atoms into organic molecules. Its trifluoromethyl group can be further modified to create diverse fluorinated derivatives .

Agrochemicals and Crop Protection

Fluorinated compounds find applications in agrochemicals. Scientists explore the potential of this compound as a precursor for designing novel pesticides or herbicides. The trifluoromethyl group’s electronic effects may enhance bioactivity and selectivity .

Materials Science and Surface Modification

The unique properties of trifluoromethyl groups make them valuable for surface modification. Researchers investigate using 2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide to functionalize surfaces, such as modifying polymers, nanoparticles, or electrodes .

Analytical Chemistry and Chromatography

Fluorinated compounds often serve as reference standards or internal standards in analytical methods. Scientists employ this compound for calibration purposes in gas chromatography (GC) or liquid chromatography (LC) analyses .

Fluorine NMR Spectroscopy

The trifluoromethyl group provides a unique signal in fluorine nuclear magnetic resonance (NMR) spectroscopy. Researchers use this compound as a reference standard to calibrate fluorine NMR instruments and analyze other fluorinated compounds .

Research in Organofluorine Chemistry

Finally, 2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide contributes to the broader field of organofluorine chemistry. Its synthesis, reactivity, and applications continue to be explored by scientists worldwide .

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-(2-fluoro-6-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO/c1-5-3-2-4-6(10)7(5)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEVXBMFIFGSTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/no-structure.png)

![3-Methyl-2-propan-2-yl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2522782.png)

![1-(2-Hydroxyethyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2522788.png)

![1-(2,5-Dimethoxyphenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2522793.png)

![2-amino-N-(3-ethoxypropyl)-1-(4-methyl-3-nitrophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2522795.png)

![6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2522801.png)